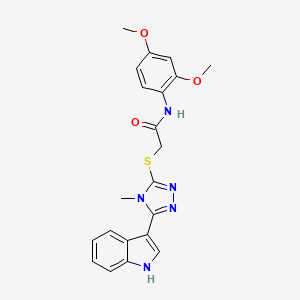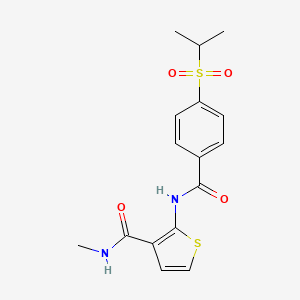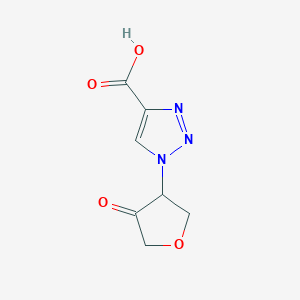![molecular formula C19H15N5O2 B2840160 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide CAS No. 899752-79-5](/img/structure/B2840160.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) and have shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline in absolute ethanol, which is then heated under reflux for 6 hours .
Molecular Structure Analysis
The molecular structure of these compounds shows the absence of intramolecular stacking in the crystalline state . The crystal packing reveals the formation of a layered structure, due mainly to intermolecular N-H…O=C hydrogen bonding and arene-arene interactions .
Chemical Reactions Analysis
These compounds have been evaluated for their kinase inhibitory activities against wild EGFR (EGFR WT). Compound 12b was the most potent member showing an IC50 value of 0.016µM . In addition, compound 12b showed noticeable activity against mutant EGFR (EGFR T790M) (IC50 = 0.236µM) .
Applications De Recherche Scientifique
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include the compound , have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Anticancer Kinase Inhibitors
The compound has been identified as a potential anticancer kinase inhibitor . This is due to its ability to mimic hinge region binding interactions in kinase active sites . Several pyrazolo[3,4-d]pyrimidines, including the BTK inhibitor ibrutinib, have been approved for the treatment of several B-cell cancers .
Antibacterial and Antifungal Applications
While specific studies on the antibacterial and antifungal applications of this compound were not found in the search results, it’s worth noting that similar compounds have been studied for these applications .
CDK2 Inhibition for Cancer Treatment
The compound has been identified as a potential CDK2 inhibitor, which is an appealing target for cancer treatment . CDK2 inhibition targets tumor cells in a selective manner .
Antiproliferative Activities
The pyrazolo[3,4-d]pyrimidine nucleus, which is present in the compound, is considered an isostere to the purine nucleus and exhibits promising antiproliferative activities . Several members of this family have been found to induce apoptosis and/or reduce cell proliferation in many cancer cell lines such as breast, colon, lung, and liver cell lines .
Potential Applications in Treating Lung, Brain, Oesophageal, and Pancreatic Cancers
Cancers characterized by high mortality that require more effective treatments include lung, brain, oesophageal, and pancreatic cancers . The development of new treatments is challenging as cancer is a complex and heterogeneous disease . The compound’s potential as a kinase inhibitor and its antiproliferative activities make it a promising candidate for further research in these areas .
Orientations Futures
The future directions for these compounds could involve further optimization of their synthesis, detailed investigation of their mechanism of action, and comprehensive evaluation of their safety and efficacy in preclinical and clinical studies. Their potential as anticancer agents targeting EGFR makes them promising candidates for future drug development .
Propriétés
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-17(11-14-7-3-1-4-8-14)22-23-13-20-18-16(19(23)26)12-21-24(18)15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLILFQIRNILHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2840078.png)


![methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate](/img/structure/B2840083.png)
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840086.png)

![3-[(Propan-2-yl)amino]benzoic acid](/img/structure/B2840089.png)
![4,9-Dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2840090.png)

![N-[3-[1-[2-Chloropropanoyl(methyl)amino]ethyl]phenyl]benzamide](/img/structure/B2840094.png)
![2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2840097.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2840099.png)